molecular formula C16H8ClFN4 B607987 3-Chloro-5-[6-(5-Fluoropyridin-2-Yl)pyrimidin-4-Yl]benzonitrile CAS No. 1644645-32-8

3-Chloro-5-[6-(5-Fluoropyridin-2-Yl)pyrimidin-4-Yl]benzonitrile

Cat. No. B607987
CAS RN: 1644645-32-8
M. Wt: 310.7164
InChI Key: FQAXDSVNYVVQSE-UHFFFAOYSA-N
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Description

HTL14242 is a mGlu5 Negative Allosteric Modulator. Metabotropic glutamate receptors (mGluRs) constitute the class C of G-protein coupled receptors (GPCRs) and play a key role in glutamatergic signaling. The inhibition of mGluR5, which is mostly expressed in the striatum, hippocampus, amygdala, and frontal cortex, is therefore considered as a potential therapeutic intervention in a number of psychiatry indications, including fragile X syndrome, anxiety, and depression.

Scientific Research Applications

Negative Allosteric Modulator for mGlu5 Receptors

HTL14242 is an advanced and orally active mGlu5 negative allosteric modulator (NAM) with a pKi and a pIC50 of 9.3 and 9.2, respectively . It has been used in the research of Parkinson’s disease .

Binding to Group I Metabotropic Glutamate Receptors

HTL14242 has been used in studies to understand the subtype selectivity of mGlu1 and mGlu5 allosteric sites, which is essential for the rational design of novel modulators with single- or dual-target mechanism of action .

Structure-Based Drug Discovery

HTL14242 has been used in fragment and structure-based drug discovery for class C GPCRs . The structures of the stabilized mGlu5 receptor complexed with HTL14242 were determined, which can guide the rational structure-based design of novel NAMs .

Anti-Fibrosis Activity

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives, including HTL14242, were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some compounds presented better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Inhibition of Collagen Expression

Compounds including HTL14242 effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This indicates that HTL14242 might be developed into a novel anti-fibrotic drug .

GPCR Signaling Protein

The structure of the human class C GPCR metabotropic glutamate receptor 5 transmembrane domain in complex with HTL14242 has been determined . This provides valuable insights into the signaling mechanisms of GPCRs .

Mechanism of Action

Target of Action

HTL14242, also known as 3-Chloro-5-[6-(5-Fluoropyridin-2-Yl)pyrimidin-4-Yl]benzonitrile, primarily targets the metabotropic glutamate receptor 5 (mGlu5) . mGlu5 is a class C G-protein-coupled receptor (GPCR) that plays a crucial role in transducing endogenous signals across the cell membrane . It is considered a promising target for the treatment of multiple psychiatric and neurodegenerative disorders .

Mode of Action

HTL14242 acts as a negative allosteric modulator (NAM) of mGlu5 . As a NAM, it reduces the effects of positive agonists, endogenous activators, or antagonists . It binds to the allosteric sites of mGlu5, leading to conformational changes that decrease the receptor’s response to its ligands .

Biochemical Pathways

The action of HTL14242 on mGlu5 affects the glutamatergic neurotransmission, which involves most aspects of normal brain function . By modulating mGlu5 activity, HTL14242 can influence various biochemical pathways and downstream effects related to psychiatric and neurodegenerative disorders .

Pharmacokinetics

HTL14242 is an orally active compound with high bioavailability . It is stable in rat plasma and inactive at the hERG ion-channel . The compound demonstrates excellent, dose-dependent occupancy of mGlu5 receptors with an estimated ED50 of 0.3 mg/kg . It exhibits an oral pharmacokinetic profile with a half-life of 6.5 hours, an AUCinf of 3946 ng/h/mL, and a bioavailability of 80% in dogs .

Result of Action

The molecular and cellular effects of HTL14242’s action are primarily related to its modulation of mGlu5 activity. By acting as a NAM, it can reduce the receptor’s response to its ligands, thereby influencing the cellular signal transduction and synaptic transmission related to the glutamatergic neurotransmission .

Action Environment

The action, efficacy, and stability of HTL14242 can be influenced by various environmental factors. For instance, the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, can be affected by factors like the physiological condition of the individual, the presence of other drugs, and the route of administration

properties

IUPAC Name

3-chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClFN4/c17-12-4-10(7-19)3-11(5-12)15-6-16(22-9-21-15)14-2-1-13(18)8-20-14/h1-6,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAXDSVNYVVQSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C2=CC(=NC=N2)C3=CC(=CC(=C3)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-[6-(5-Fluoropyridin-2-Yl)pyrimidin-4-Yl]benzonitrile

Q & A

Q1: How was HTL14242 discovered, and what is its mechanism of action?

A1: HTL14242 was discovered through a fragment-based drug discovery approach targeting the metabotropic glutamate receptor 5 (mGlu5) []. This involved screening a library of fragments against a thermostabilized mGlu5 receptor using a high-concentration radioligand binding assay. A promising pyrimidine hit with moderate affinity and high ligand efficiency was identified and further optimized using structure-based drug discovery methods, ultimately leading to HTL14242 []. As a negative allosteric modulator (NAM), HTL14242 binds to an allosteric site on mGlu5, distinct from the glutamate binding site, and inhibits receptor activation. This modulation of mGlu5 activity has implications for potential therapeutic applications, particularly in neurological and psychiatric disorders.

Q2: How does the structure of HTL14242 provide insights into its interaction with mGlu5?

A2: High-resolution crystal structures of the stabilized mGlu5 receptor in complex with HTL14242 and a related molecule were solved [, ]. These structures revealed that HTL14242 binds within the transmembrane domain of mGlu5 at an allosteric site. Detailed analysis of the binding interactions, including specific amino acid contacts and binding pocket characteristics, provides valuable information for understanding the structural basis of HTL14242's selectivity and potency as an mGlu5 NAM. This structural information can be further exploited for designing novel mGlu5 modulators with improved properties.

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